molecular formula C9H11NO4 B3349773 3-pyrrol-1-ylpentanedioic acid CAS No. 23757-03-1

3-pyrrol-1-ylpentanedioic acid

Cat. No.: B3349773
CAS No.: 23757-03-1
M. Wt: 197.19 g/mol
InChI Key: KHDDBIBKNPILFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrrol-1-ylpentanedioic acid is a heterocyclic compound that features a pyrrole ring attached to a pentanedioic acid chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and pentanedioic acid, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrol-1-ylpentanedioic acid typically involves the formation of the pyrrole ring followed by its attachment to the pentanedioic acid chain. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The reaction conditions often include heating the reactants in an acidic or basic medium to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-pyrrol-1-ylpentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

3-pyrrol-1-ylpentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-pyrrol-1-ylpentanedioic acid involves its interaction with various molecular targets and pathways. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pentanedioic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing one nitrogen atom.

    Pyrrole-2,5-dione: An oxidized derivative of pyrrole with two carbonyl groups at positions 2 and 5.

Uniqueness

3-pyrrol-1-ylpentanedioic acid is unique due to its combination of a pyrrole ring and a pentanedioic acid chain. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler analogs.

Properties

IUPAC Name

3-pyrrol-1-ylpentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-8(12)5-7(6-9(13)14)10-3-1-2-4-10/h1-4,7H,5-6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDDBIBKNPILFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298083
Record name NSC120501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23757-03-1
Record name NSC120501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC120501
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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